2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
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Overview
Description
2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a heterocyclic aromatic compound that features a thiazole ring fused with a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-fluorobenzaldehyde and 3-methyl-1,2-thiazole-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(4-methyl-1,2-thiazol-5-yl)benzaldehyde
- 2-Fluoro-3-(3-ethyl-1,2-thiazol-5-yl)benzaldehyde
- 2-Fluoro-3-(3-methyl-1,3-thiazol-5-yl)benzaldehyde
Uniqueness
2-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde stands out due to the specific positioning of the fluorine and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring high specificity .
Properties
Molecular Formula |
C11H8FNOS |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-5-10(15-13-7)9-4-2-3-8(6-14)11(9)12/h2-6H,1H3 |
InChI Key |
VAXBMLNVWWWHND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=CC(=C2F)C=O |
Origin of Product |
United States |
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